molecular formula C7H10ClNO3 B2724387 Ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate CAS No. 201138-38-7

Ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate

Cat. No.: B2724387
CAS No.: 201138-38-7
M. Wt: 191.61
InChI Key: OJAVUYLEOCSCSU-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by its unique structure, which includes a five-membered ring containing both oxygen and nitrogen atoms. The presence of the chloro and methyl groups, along with the ethyl ester functionality, makes this compound an interesting subject for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-methylpropanoic acid with hydroxylamine hydrochloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often require refluxing the mixture to facilitate the cyclization and esterification processes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as ethanol or acetonitrile.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

    Substitution: Products include various substituted oxazole derivatives.

    Oxidation: Products may include oxazole N-oxides or other oxidized forms.

    Reduction: Products include reduced oxazole derivatives with altered functional groups.

Scientific Research Applications

Ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate: Unique due to its specific substitution pattern and ester functionality.

    Other Oxazole Derivatives: Compounds such as 2-phenyl-1,3-oxazole and 4,5-dihydro-1,2-oxazole-4-carboxylate have similar structures but differ in their substituents and functional groups.

Uniqueness

This compound is unique due to the presence of the chloro and methyl groups, which influence its reactivity and potential applications. Its ester functionality also makes it a versatile intermediate for further chemical modifications.

Properties

IUPAC Name

ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClNO3/c1-3-11-7(10)5-4(2)12-9-6(5)8/h4-5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAVUYLEOCSCSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(ON=C1Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201138-38-7
Record name ethyl 3-chloro-5-methyl-4,5-dihydro-1,2-oxazole-4-carboxylate
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